molecular formula C19H20N4O B2981256 1-(4-methylphenyl)-N-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950248-81-4

1-(4-methylphenyl)-N-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2981256
CAS No.: 950248-81-4
M. Wt: 320.396
InChI Key: JMATYOMOSDEIED-UHFFFAOYSA-N
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Description

The compound 1-(4-methylphenyl)-N-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide belongs to the 1,2,3-triazole-4-carboxamide family, characterized by a triazole core substituted with aryl and alkyl groups. Its structure includes:

  • 1-(4-Methylphenyl): A para-methyl-substituted phenyl ring at position 1.
  • 5-Propyl: A three-carbon alkyl chain at position 3.
  • N-Phenyl carboxamide: A phenyl-substituted amide group at position 2.

Properties

IUPAC Name

1-(4-methylphenyl)-N-phenyl-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-3-7-17-18(19(24)20-15-8-5-4-6-9-15)21-22-23(17)16-12-10-14(2)11-13-16/h4-6,8-13H,3,7H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMATYOMOSDEIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-methylphenyl)-N-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Triazole Ring : This is achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring.
  • Substitution Reactions : The phenyl and propyl groups are introduced via electrophilic aromatic substitution.
  • Amidation : The final step involves forming the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

These synthetic routes can be optimized for yield and purity in an industrial setting using techniques like continuous flow chemistry.

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating potent growth inhibition. A study highlighted that these compounds can inhibit the NF-κB pathway, which is crucial in cancer cell proliferation and survival .

Antibacterial Activity

The antibacterial potential of triazole derivatives has also been explored. Compounds containing the 4-methylphenyl moiety have shown significant activity against pathogens such as Escherichia coli and Klebsiella pneumoniae, comparable to standard antibiotics like streptomycin and neomycin .

Antifungal Activity

In addition to antibacterial properties, triazoles have demonstrated antifungal activity against human pathogenic fungi. The compound's efficacy can vary based on structural modifications but generally shows promising results in inhibiting fungal growth .

Anti-inflammatory Effects

Triazole derivatives have been reported to possess anti-inflammatory properties. For example, certain compounds have shown comparable effects to nonsteroidal anti-inflammatory drugs (NSAIDs) in reducing inflammation markers .

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of triazole derivatives against a panel of 60 human cancer cell lines. The results indicated that certain derivatives exhibited GI50 values in the nanomolar range (0.02–0.99 μM), suggesting strong anticancer potential .

CompoundCell LineGI50 (μM)
7hAML0.4
7hSolid Tumor0.7

Case Study 2: Antibacterial Screening

Another study focused on evaluating the antibacterial activity of various triazole compounds against E. coli and Shigella dysenteriae. The results showed that compounds with the 4-methylphenyl moiety had significant zones of inhibition, indicating their potential as antibacterial agents.

CompoundPathogenZone of Inhibition (mm)
10bE. coli15
10cKlebsiella pneumoniae14

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name R1 (Position 1) R2 (Position 5) R3 (Amide) Key Properties/Findings
Target Compound 4-Methylphenyl Propyl N-Phenyl Balanced lipophilicity; potential enhanced membrane permeability .
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-... (Pokhodylo et al.) 4-Methoxyphenyl Cyclopropyl N-(4-Chlorophenyl) Higher polarity due to methoxy/chloro groups; moderate anticancer activity .
1-(4-Chlorophenyl)-5-isopropyl-N-propyl-... (CAS 940990-93-2) 4-Chlorophenyl Isopropyl N-Propyl Increased steric bulk at R2; chloro group enhances electron-withdrawing effects .
1-(3-Chloro-4-methylphenyl)-5-methyl-N-propyl-... (CAS MFCD09760083) 3-Chloro-4-methylphenyl Methyl N-Propyl Chloro substituent may improve binding affinity in hydrophobic pockets .
1-(3,4-Dimethylphenyl)-5-methyl-N-(4-methylphenyl)-... (CAS MFCD06404225) 3,4-Dimethylphenyl Methyl N-(4-Methylphenyl) Multiple methyl groups enhance lipophilicity but may reduce solubility .
Key Observations:
  • In contrast, electron-withdrawing groups (e.g., chloro) improve electrophilicity, aiding in receptor binding .
  • Steric Effects : Bulkier substituents (e.g., isopropyl at R2) may hinder molecular packing, reducing crystallinity and melting points compared to linear alkyl chains like propyl .

Physicochemical and Spectral Data

Limited data are available for the target compound, but analogs provide insights:

Property Target Compound (Inferred) 3a () 1-(4-Chlorophenyl)-5-isopropyl-... ()
Molecular Weight ~336.4 g/mol 403.1 g/mol 306.79 g/mol
Melting Point Not reported 133–135°C Not reported
Spectral Features Expected C–H (aromatic) and amide peaks in NMR δ 8.12 (s, 1H, triazole) in 3a Smiles: CCCNC(=O)c1nnn(-c2ccc(Cl)cc2)c1C(C)C
  • Synthetic Yields : Derivatives with propyl/cyclopropyl groups (e.g., 3a in ) show moderate yields (62–71%), suggesting the target compound’s synthesis may follow similar trends .

Crystallography and Molecular Packing

While crystallographic data for the target compound are unavailable, analogs in highlight the role of weak interactions (e.g., C–H⋯N, π-π stacking) in stabilizing crystal structures. The 4-methylphenyl group in the target compound likely promotes tighter packing via van der Waals interactions compared to halogenated analogs, which rely on C–H⋯X bonds .

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